(R)-3-Methyl-thiomorpholine 1,1-dioxide hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing sulfur and nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an amine in the presence of a suitable oxidizing agent to form the thiomorpholine ring. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiomorpholine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the thiomorpholine ring.
Substitution: Formation of various substituted thiomorpholine derivatives.
Scientific Research Applications
(3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing a thiazole ring, which also have sulfur and nitrogen atoms.
Imidazopyridine Derivatives: Compounds with a fused imidazole and pyridine ring system.
Uniqueness
(3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to its specific stereochemistry and the presence of the thiomorpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H12ClNO2S |
---|---|
Molecular Weight |
185.67 g/mol |
IUPAC Name |
(3R)-3-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5-4-9(7,8)3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
QMMVGYKZNPZHPV-NUBCRITNSA-N |
Isomeric SMILES |
C[C@@H]1CS(=O)(=O)CCN1.Cl |
Canonical SMILES |
CC1CS(=O)(=O)CCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.